Ethyl 4-fluoro-2-methylbenzoylformate
Overview
Description
Ethyl 4-fluoro-2-methylbenzoylformate, also known as Ethyl 4-fluoro-2-methylbenzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are the focus of
Mechanism of Action
The exact mechanism of action of Ethyl 4-fluoro-2-methylbenzoylformate 4-fluoro-2-methylbenzoylformate is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the production of prostaglandins, a group of lipid compounds involved in various physiological processes such as inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 4-fluoro-2-methylbenzoylformate 4-fluoro-2-methylbenzoylformate has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation by inhibiting the production of prostaglandins.
Advantages and Limitations for Lab Experiments
One of the significant advantages of Ethyl 4-fluoro-2-methylbenzoylformate 4-fluoro-2-methylbenzoylformate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its limited solubility in water and other common solvents can pose a challenge in certain experiments.
Future Directions
The potential applications of Ethyl 4-fluoro-2-methylbenzoylformate 4-fluoro-2-methylbenzoylformate in various fields make it an exciting area of research. Some of the future directions for research in this area include studying its potential as a drug for the treatment of various inflammatory diseases, exploring its potential as a tool for the study of prostaglandin synthesis and metabolism, and investigating its potential as a precursor for the synthesis of other biologically active compounds.
In conclusion, Ethyl 4-fluoro-2-methylbenzoylformate 4-fluoro-2-methylbenzoylformate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new drugs and tools for the study of various physiological processes.
Scientific Research Applications
Ethyl 4-fluoro-2-methylbenzoylformate 4-fluoro-2-methylbenzoylformate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
properties
IUPAC Name |
ethyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMCWXSHHHYEAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262354 | |
Record name | Ethyl 4-fluoro-2-methyl-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-fluoro-2-methylbenzoylformate | |
CAS RN |
951888-61-2 | |
Record name | Ethyl 4-fluoro-2-methyl-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-fluoro-2-methyl-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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